

# A Comparative Guide to CCZ01048 and Other α-MSH Analogues for Melanoma Imaging

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For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and effective imaging agents for malignant melanoma has led to the development of various radiolabeled  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH) analogues. These peptides target the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma cells.[1][2][3] This guide provides a detailed comparison of **CCZ01048**, a promising  $\alpha$ -MSH analogue, with other notable analogues, supported by experimental data to aid in the selection of candidates for further research and clinical development.

#### Performance Comparison of α-MSH Analogues

The following tables summarize the key performance characteristics of **CCZ01048** and its counterparts based on preclinical studies. The data highlights differences in receptor binding affinity, tumor uptake, and in vivo stability, which are critical factors for an effective melanoma imaging agent.

#### Table 1: In Vitro Binding Affinity (Ki) to MC1R



Compound	Linker	Ki (nM)	Reference
CCZ01048	DOTA-Pip	0.31	[4][5]
CCZ01047	DOTA-PEG2	0.73	[6]
CCZ01056	DOTA-Pip-Pip	0.16	[6]
natGa-CCZ01048	DOTA-Pip	0.69 (MC1R)	[7]
natGa-CCZ01099	DOTA-Pip (with N-methylation)	6.62 (MC1R)	[7]

Note:Lower Ki values indicate higher binding affinity.

## Table 2: In Vivo Tumor Uptake in B16F10 Melanoma

Mouse Model

Compound (Radiolabeled with 68Ga)	Tumor Uptake (%ID/g) at 1h p.i.	Tumor Uptake (%ID/g) at 2h p.i.	Reference
68Ga-CCZ01048	12.3 ± 3.3	21.9 ± 4.6	[6][8][9]
68Ga-CCZ01047	8.0 ± 3.0	N/A	[6][8][9]
68Ga-CCZ01056	6.5 ± 1.4	N/A	[6][8][9]

Note:%ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

### Table 3: Tumor-to-Tissue Ratios for 68Ga-CCZ01048 at

2h p.i.

Tissue	Tumor-to-Tissue Ratio	Reference
Blood	96.4 ± 13.9	[6][8]
Muscle	210.9 ± 20.9	[6][8]
Bone	39.6 ± 11.9	[6][8]
Kidney	4.0 ± 0.9	[6][8]

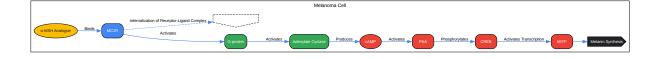


**Table 4: In Vivo Stability** 

Compound	Intact Peptide at 15 min p.i. (in blood plasma)	Intact Peptide at 1h p.i. (in urine)	Reference
68Ga-CCZ01048	>93%	34.0 ± 10.4%	[6][7]
68Ga-CCZ01047	>93%	N/A	[6]
68Ga-CCZ01056	>93%	N/A	[6]
68Ga-CCZ01099	N/A	≥98%	[7]

## **Signaling Pathway and Experimental Workflows**

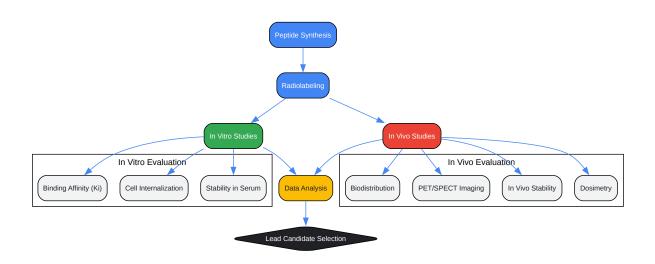
The following diagrams illustrate the MC1R signaling pathway targeted by  $\alpha$ -MSH analogues and the general experimental workflows used to evaluate these compounds.



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Caption: MC1R signaling pathway in melanoma cells upon binding of an  $\alpha$ -MSH analogue.





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Caption: General experimental workflow for the evaluation of radiolabeled  $\alpha$ -MSH analogues.

# Experimental Protocols Competitive Binding Assay (for Ki determination)

This assay determines the binding affinity of the non-radiolabeled  $\alpha$ -MSH analogue by measuring its ability to compete with a radiolabeled ligand for binding to MC1R.

- Cell Culture: B16F10 melanoma cells, known to express MC1R, are cultured to a suitable confluence.
- Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
- Competitive Binding: A constant concentration of a radiolabeled MC1R ligand (e.g., [125I]NDP-α-MSH) is incubated with the cell membranes in the presence of increasing concentrations of the non-radiolabeled test compound (e.g., CCZ01048).



- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
   Bound and free radioligand are then separated by filtration.
- Quantification: The radioactivity of the filters (representing the bound radioligand) is measured using a gamma counter.
- Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

#### In Vitro Cell Internalization Assay

This assay measures the rate and extent to which the radiolabeled  $\alpha$ -MSH analogue is internalized by melanoma cells.

- Cell Seeding: B16F10 cells are seeded in multi-well plates and allowed to attach overnight.
- Incubation with Radiotracer: The cells are incubated with the radiolabeled  $\alpha$ -MSH analogue (e.g., 68Ga-**CCZ01048**) at 37°C for various time points.
- Surface-bound vs. Internalized Radioactivity: At each time point, the incubation is stopped.
   The medium is collected. The cells are then washed with an acidic buffer to strip the surface-bound radioactivity. Finally, the cells are lysed to release the internalized radioactivity.
- Measurement: The radioactivity in the medium, the acid wash (surface-bound), and the cell lysate (internalized) is measured.
- Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

### **Biodistribution Studies in Tumor-Bearing Mice**

These studies evaluate the uptake and clearance of the radiolabeled analogue in various organs and the tumor.

Tumor Model: B16F10 melanoma cells are subcutaneously injected into C57BL/6J mice.[6]
 [10] The tumors are allowed to grow to a suitable size.



- Injection of Radiotracer: A known amount of the radiolabeled α-MSH analogue is injected intravenously into the tumor-bearing mice.
- Tissue Harvesting: At specific time points post-injection (e.g., 1h, 2h), the mice are euthanized, and various tissues and organs (including the tumor, blood, muscle, bone, kidney, liver, etc.) are harvested and weighed.
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Calculation: The uptake in each tissue is calculated and expressed as the percentage
  of the injected dose per gram of tissue (%ID/g).[6][8]

#### **PET/SPECT Imaging**

This technique provides a non-invasive visualization of the distribution of the radiolabeled analogue in a living animal.

- Animal Preparation: Tumor-bearing mice are anesthetized.
- Radiotracer Injection: The radiolabeled  $\alpha$ -MSH analogue is administered intravenously.
- Imaging: At desired time points post-injection, the mice are placed in a PET or SPECT scanner, and images are acquired.
- Image Analysis: The images are reconstructed and analyzed to visualize the tumor and assess the tracer's distribution in different organs.[6] For quantitative analysis, regions of interest (ROIs) are drawn over the tumor and other organs to determine the radioactivity concentration.

## In Vivo Stability Assay

This assay determines the metabolic stability of the radiolabeled peptide in the bloodstream.

- Injection and Blood Sampling: The radiolabeled α-MSH analogue is injected into mice. At a specific time point (e.g., 15 minutes), a blood sample is collected.[6]
- Plasma Separation: The blood is centrifuged to separate the plasma.



- Protein Precipitation: Proteins in the plasma are precipitated, and the supernatant containing the peptide and its metabolites is collected.
- Analysis: The supernatant is analyzed by radio-HPLC to separate the intact radiolabeled peptide from its radiolabeled metabolites.
- Quantification: The percentage of intact peptide is calculated from the radio-chromatogram.

#### **Discussion of Comparative Data**

The data presented indicates that **CCZ01048** is a highly promising candidate for melanoma imaging. Its sub-nanomolar binding affinity to MC1R is a key attribute for a targeted imaging agent.[4][5] The introduction of a cationic piperidine (Pip) linker in **CCZ01048** appears to be advantageous over the neutral PEG2 linker in CCZ01047, as evidenced by the improved tumor uptake.[6][9][11] While CCZ01056, with two Pip linkers, showed even higher binding affinity in vitro, this did not translate to improved tumor uptake in vivo, suggesting an optimal balance of charge and hydrophilicity is crucial.[6][9]

Notably, 68Ga-**CCZ01048** demonstrated excellent tumor uptake that increased over time, reaching  $21.9 \pm 4.6 \,\%$ ID/g at 2 hours post-injection.[6][8][9] This high tumor accumulation, coupled with rapid clearance from non-target tissues, resulted in exceptional tumor-to-background ratios, which is critical for clear and accurate imaging.[6][8]

The in vivo stability of **CCZ01048** is also a significant factor. While it shows good stability in blood plasma, the introduction of N-methylations in the peptide backbone of CCZ01099 resulted in even greater stability in urine.[7] This modification, however, led to a decrease in binding affinity compared to the non-methylated counterpart.[7] This highlights the trade-offs that must be considered in the design of these analogues.

In conclusion, the available preclinical data strongly supports **CCZ01048** as a leading candidate for PET imaging of melanoma.[6][8][9][11] Its high affinity, impressive tumor uptake, and favorable biodistribution profile make it a compelling subject for further investigation and potential clinical translation. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel  $\alpha$ -MSH analogues in the pursuit of improved melanoma diagnostics and theranostics.



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